Differentiated XLogP3-AA Lipophilicity vs. Mono-Methyl and Unsubstituted Imidazo[1,2-a]pyrimidine Comparators
The computed XLogP3-AA value for 2,3-dimethylimidazo[1,2-a]pyrimidine is 1.9, representing a 0.4 log unit increase over the 2-methyl analog (1.5) and a 0.8 log unit increase over the unsubstituted parent scaffold (1.1) [1][2][3]. This increment positions the compound closer to the optimal CNS drug lipophilicity range (XLogP 2–4), where passive permeability is maximized while minimizing promiscuous off-target binding associated with excessively lipophilic compounds (XLogP > 5).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine: 1.1; 2-Methylimidazo[1,2-a]pyrimidine: 1.5 |
| Quantified Difference | +0.8 vs. unsubstituted; +0.4 vs. 2-methyl analog |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
For CNS kinase targets requiring blood–brain barrier penetration, the 0.4–0.8 log unit lipophilicity advantage of the 2,3-dimethyl variant can translate to significantly higher brain-to-plasma ratios without exceeding safety-relevant lipophilicity ceilings.
- [1] PubChem Compound Summary for CID 23271151, 2,3-Dimethylimidazo[1,2-a]pyrimidine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 12323629, 2-Methylimidazo[1,2-a]pyrimidine. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 577018, Imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information, 2025. View Source
